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molecular formula C11H15NO B8701853 N-Ethyl-N-phenethylformamide CAS No. 144222-35-5

N-Ethyl-N-phenethylformamide

Cat. No. B8701853
M. Wt: 177.24 g/mol
InChI Key: IIXMQCHSSPDMJK-UHFFFAOYSA-N
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Patent
US03957764

Procedure details

N-Ethyl-N-phenethylformamide was prepared from N-ethylphenethylamine and chloral. The boiling point was 107°-108°C/0.4 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:2].[O:12]=[CH:13]C(Cl)(Cl)Cl>>[CH2:1]([N:3]([CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:13]=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C=O)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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